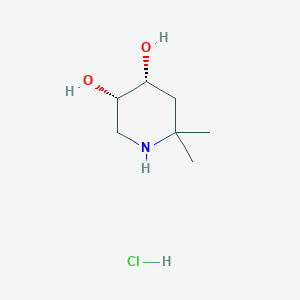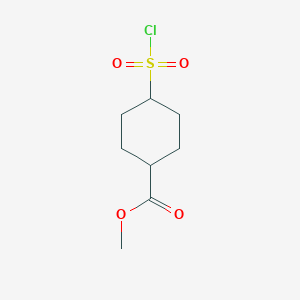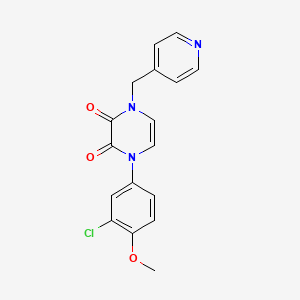
3,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Copper(II)-catalyzed Remote Sulfonylation
A study described an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position, utilizing sodium sulfinates as sulfide sources. This process is environmentally friendly, generating benign byproducts and providing a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields. This methodology highlights a less unpleasant, more environmentally friendly approach compared to previous methods, potentially applicable in various synthetic chemistry applications (Xia et al., 2016).
Synthetic Cannabinoid Receptor Agonists
Another study focused on the metabolic fate of synthetic cannabinoid receptor agonists, including compounds similar to the query chemical, showcasing the importance of understanding their metabolism for toxicological screenings. It emphasized the identification of in vitro phase I and II metabolites to find analytical targets for toxicological screenings, highlighting the compound's relevance in forensic and clinical toxicology (Richter et al., 2022).
Antimalarial Sulfonamides as COVID-19 Drug Candidates
Research into N-(phenylsulfonyl)acetamide derivatives, including structures akin to the query compound, explored their antimalarial activity and potential as COVID-19 treatments. This study evaluated the antimalarial activity, ADMET properties, and molecular docking against COVID-19 proteins, offering insights into the compound's potential applications in developing treatments for infectious diseases (Fahim & Ismael, 2021).
properties
IUPAC Name |
3,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-25(23,24)21-8-2-3-11-4-6-13(10-16(11)21)20-17(22)12-5-7-14(18)15(19)9-12/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHLQAGUEFTCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2535583.png)
![4-hydroxy-4,13-dihydro-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindol-11(6aH)-one](/img/structure/B2535584.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2535585.png)
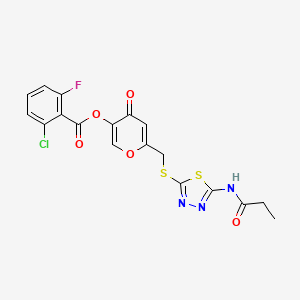
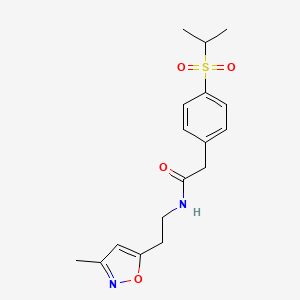
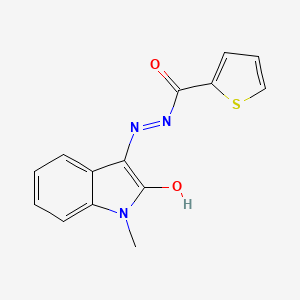
![2,2,2-Trifluoro-1-(2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl)-1-ethanone](/img/structure/B2535592.png)
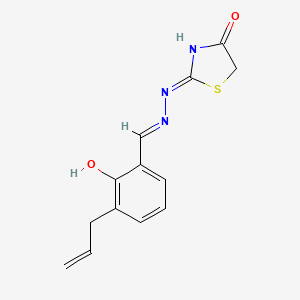
![8-chloro-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2535597.png)
![7-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2535599.png)
![4'-Methyl-N*2*-pyridin-2-yl-[4,5']bithiazolyl-2,2'-diamine](/img/structure/B2535600.png)
